![molecular formula C19H30N2O3S B12526645 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate CAS No. 820216-40-8](/img/structure/B12526645.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a chemical compound that features an indole structure substituted with an aminopropyl group and an octane-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate typically involves the reaction of an indole derivative with an appropriate sulfonate ester. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .
Aplicaciones Científicas De Investigación
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate: Similar structure but with a shorter alkyl chain.
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL hexane-1-sulfonate: Similar structure but with a different alkyl chain length.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The longer alkyl chain in the octane-1-sulfonate group can influence the compound’s hydrophobicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains .
Propiedades
Número CAS |
820216-40-8 |
|---|---|
Fórmula molecular |
C19H30N2O3S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate |
InChI |
InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1 |
Clave InChI |
FIHBDABFGKPSKY-OAHLLOKOSA-N |
SMILES isomérico |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
SMILES canónico |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
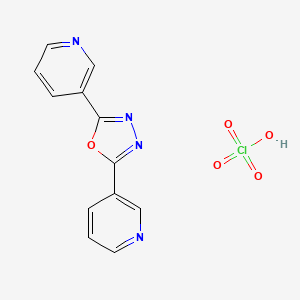

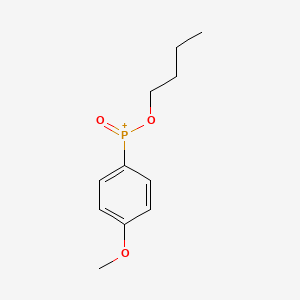
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
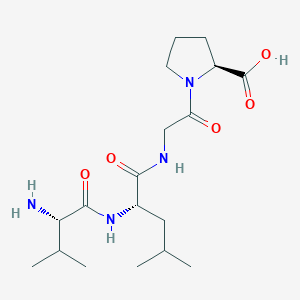
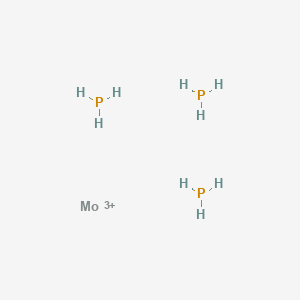
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
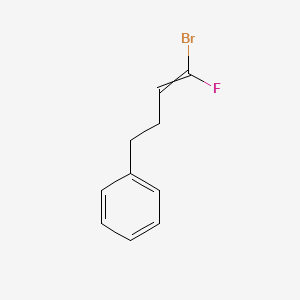
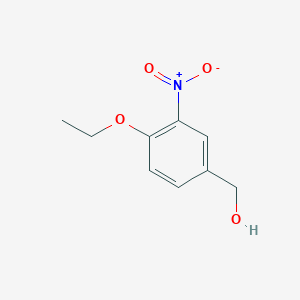
phosphane](/img/structure/B12526637.png)
